(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrile group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions.
Introduction of the Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile precursor, such as malononitrile, under basic conditions.
Coupling with Nitrophenyl Group: The final step involves the coupling of the thiazole derivative with 2-nitroaniline under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microorganisms. The nitrophenyl group can interact with enzymes or receptors, leading to the disruption of biological processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-phenylthiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile
- (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-chlorophenyl)amino)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the dimethylphenyl and nitrophenyl groups in the thiazole ring system makes it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-7-8-15(9-14(13)2)18-12-27-20(23-18)16(10-21)11-22-17-5-3-4-6-19(17)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDALZVRHWGWGMD-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.